![molecular formula C15H19ClN4O2S B1423414 N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide CAS No. 936092-53-4](/img/structure/B1423414.png)
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
Overview
Description
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (NtB-CMPB) is an organic compound belonging to the family of pyrimidine derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Photodynamic Therapy Applications
The modification of benzenesulfonamide derivatives has led to the creation of compounds with significant photophysical and photochemical properties. For instance, certain zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields. These properties are crucial for Type II photosensitizers, making these compounds potential candidates for photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Antifungal and Antimicrobial Applications
Sulfonamide derivatives have been synthesized and shown potent antifungal activity against organisms like Aspergillus niger & Aspergillus flavus. The structure-activity relationship (SAR) of these compounds indicates their potential in developing new antifungal agents. This highlights the utility of N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide derivatives in combating fungal infections (Gupta & Halve, 2015). Additionally, N-pyridin-3-yl-benzenesulfonamide has shown significant antimicrobial activity against various bacteria, emphasizing the potential of these compounds in addressing bacterial infections (Ijuomah et al., 2022).
properties
IUPAC Name |
N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINYOUWDZHOVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694794 | |
Record name | N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide | |
CAS RN |
936092-53-4 | |
Record name | N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.